
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a 1,1-difluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride and 1,1-difluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Chlorine or bromine in the presence of a Lewis acid, nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
科学研究应用
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the tert-butyl and 1,1-difluoroethyl groups influence the reactivity of the benzene ring by donating or withdrawing electron density. This affects the rate and regioselectivity of the substitution reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
相似化合物的比较
Similar Compounds
- 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene
- 1-(tert-Butyl)-2-(1,1-difluoroethyl)benzene
- 1-(tert-Butyl)-4-(1,1-difluoroethyl)cyclohexane
Uniqueness
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene is unique due to the specific positioning of the tert-butyl and 1,1-difluoroethyl groups on the benzene ring. This arrangement can lead to distinct chemical and physical properties compared to its isomers and analogs. The presence of the difluoroethyl group can also impart unique reactivity and stability characteristics, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H16F2 |
|---|---|
分子量 |
198.25 g/mol |
IUPAC 名称 |
1-tert-butyl-4-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-11(2,3)9-5-7-10(8-6-9)12(4,13)14/h5-8H,1-4H3 |
InChI 键 |
LTBBRXGANQXFQB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)


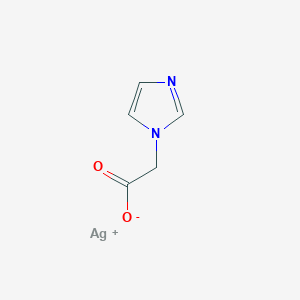
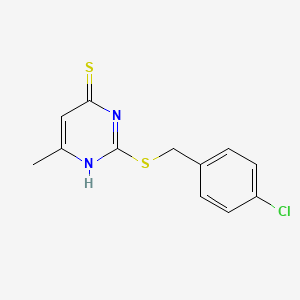
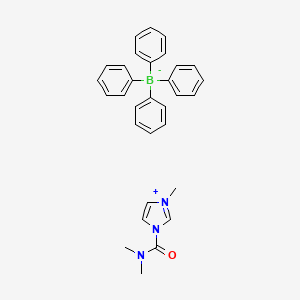
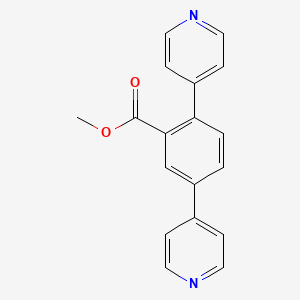
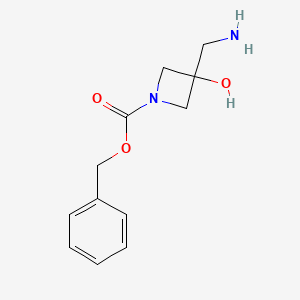
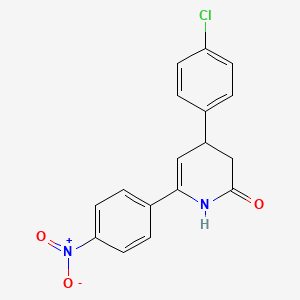
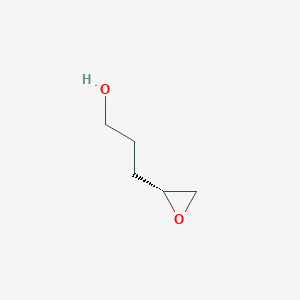
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)
